![molecular formula C8H9NO4 B6618708 2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid CAS No. 1561780-39-9](/img/structure/B6618708.png)
2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid
Vue d'ensemble
Description
2-[3-(Methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid, also known as 2-MPCA, is a carboxylic acid derived from the pyrrolidine ring. It is a versatile compound that has been used in a variety of scientific research applications, including biochemical and physiological studies. 2-MPCA has a variety of advantages for laboratory experiments, such as its low cost, low toxicity, and easy synthesis. In addition, the mechanism of action of 2-MPCA is well-understood, and its biochemical and physiological effects are well-documented.
Applications De Recherche Scientifique
Kinetics of Bromination
Research by Linda and Marino (1968) explored the bromination kinetics of 2-methoxycarbonyl derivatives of thiophen, furan, and pyrrole in acetic acid. This study is significant for understanding the reactivity of compounds like 2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid in electrophilic substitution reactions (Linda & Marino, 1968).
Synthesis of Pyrrolo Derivatives
Bencková and Krutošíková (1997) synthesized derivatives of 1H-Pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid. This work contributes to the chemical synthesis domain, particularly in the development of novel pyrrole-based compounds (Bencková & Krutošíková, 1997).
Alkaloid Isolation
Yang et al. (2015) isolated new pyrrole alkaloids, including 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid, from Leccinum extremiorientale. This discovery provides insight into naturally occurring pyrrole compounds and their potential biological activities (Yang et al., 2015).
Three-Component Synthesis
Sakhno et al. (2021) demonstrated the synthesis of isoxazolylpyrrolones using a three-component reaction involving α-ketoglutaric acid. This research illustrates the versatility of pyrrole-based compounds in multi-component chemical synthesis (Sakhno et al., 2021).
Synthesis of 1H-1-pyrrolylcarboxamides
Bijev, Prodanova, and Nankov (2003) synthesized new substituted 1H-1-pyrrolylcarboxamides. This research contributes to the development of new pharmacologically interesting compounds based on pyrrole derivatives (Bijev, Prodanova, & Nankov, 2003).
Novel Pyrrole Derivatives for Insecticidal Agents
Abdelhamid et al. (2022) explored the synthesis of new pyrrole derivatives and evaluated their potential as insecticidal agents against the cotton leafworm. This study highlights the applicability of pyrrole compounds in agriculture and pest control (Abdelhamid et al., 2022).
Propriétés
IUPAC Name |
2-(3-methoxycarbonylpyrrol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-13-8(12)6-2-3-9(4-6)5-7(10)11/h2-4H,5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEUBEKKKAMTOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






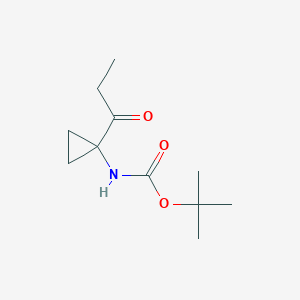

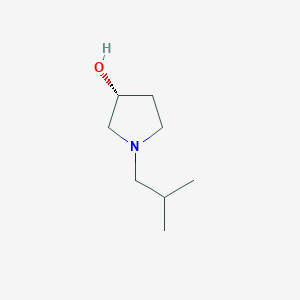
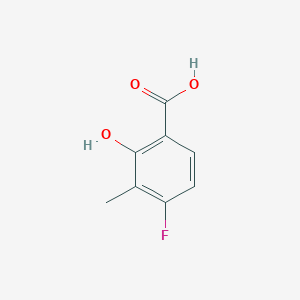
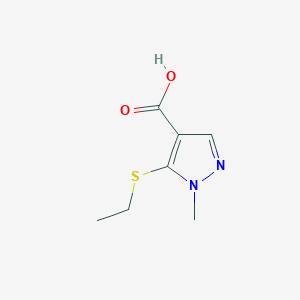
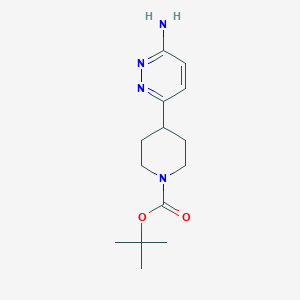




![tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate](/img/structure/B6618737.png)